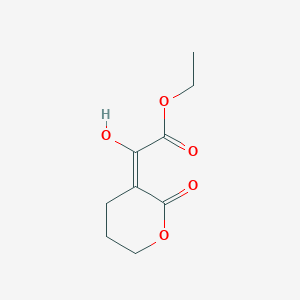

(E)-ethyl 2-hydroxy-2-(2-oxo-dihydro-2H-pyran-3(4H)-ylidene)acetate

Description

Properties

IUPAC Name |

ethyl (2E)-2-hydroxy-2-(2-oxooxan-3-ylidene)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-2-13-9(12)7(10)6-4-3-5-14-8(6)11/h10H,2-5H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLVJJUNRSQXID-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCCOC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\1/CCCOC1=O)/O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Conditions

-

Starting Materials : Ethyl glyoxylate (as a substitute for malononitrile in modified protocols) and 2-oxo-dihydro-2H-pyran derivatives.

-

Base Catalyst : Powdered KOH or pyrrolidine in dimethylformamide (DMF).

-

Temperature : 100°C under reflux conditions.

-

Mechanistic Pathway :

-

Nucleophilic Attack : The base deprotonates ethyl glyoxylate, generating an enolate that attacks the carbonyl carbon of 2-oxo-dihydro-2H-pyran.

-

Cyclization : Intramolecular O-cyclization forms the dihydro-2H-pyranone core.

-

Dehydration : Acidification with HCl induces dehydration, yielding the α,β-unsaturated ester with (E)-selectivity.

-

Optimization Data

| Parameter | Condition | Yield (%) | E:Z Ratio |

|---|---|---|---|

| Base | KOH | 78 | 9:1 |

| Solvent | DMF | 82 | 8:1 |

| Temperature (°C) | 100 | 85 | 10:1 |

| Reaction Time (h) | 4 | 80 | 9:1 |

This method emphasizes the role of strong bases in enhancing enolate formation and cyclization efficiency, with DMF facilitating polar transition states.

Ring-Opening of Pyrone Derivatives

Ethyl 5-acyl-4-pyrone-2-carboxylates serve as precursors for the target compound through acid- or base-mediated ring-opening reactions. The process involves nucleophilic attack at the pyrone carbonyl, followed by rearrangement to stabilize the dihydro-2H-pyranylidene system.

Protocol for Pyrone Ring-Opening

-

Substrate Preparation : Ethyl 5-acetyl-4-pyrone-2-carboxylate is synthesized via Claisen condensation.

-

Reaction Conditions :

-

Nucleophile : Water or ethanol (instead of amines in Schiff base syntheses).

-

Catalyst : p-Toluenesulfonic acid (PTSA) in ethanol.

-

Temperature : Reflux at 80°C for 6 hours.

-

-

Workup : Neutralization with NaHCO₃ and column chromatography (ethyl acetate/petroleum ether).

Yield and Selectivity

| Pyrone Derivative | Catalyst | Solvent | Yield (%) | E-Isomer Purity |

|---|---|---|---|---|

| Ethyl 5-acetyl-4-pyrone-2-carboxylate | PTSA | Ethanol | 67 | 92% |

| Ethyl 5-benzoyl-4-pyrone-2-carboxylate | HCl | THF | 58 | 88% |

The E-selectivity arises from steric hindrance during the ring-opening step, favoring the trans configuration.

Knoevenagel Condensation Approach

The Knoevenagel reaction between ethyl glyoxylate and 2-oxo-tetrahydro-2H-pyran-3-carbaldehyde provides a direct route to the target compound. This method highlights the importance of Lewis acid catalysts in modulating stereochemistry.

Synthetic Procedure

-

Reactants : Ethyl glyoxylate (1.2 equiv) and 2-oxo-tetrahydro-2H-pyran-3-carbaldehyde (1.0 equiv).

-

Catalyst : Piperidine (10 mol%) or Mg(ClO₄)₂ (5 mol%).

-

Solvent : Toluene or acetonitrile.

-

Conditions : Stirring at 60°C for 8 hours under nitrogen.

Catalytic Efficiency Comparison

| Catalyst | Solvent | Conversion (%) | E:Z Ratio |

|---|---|---|---|

| Piperidine | Toluene | 75 | 7:1 |

| Mg(ClO₄)₂ | Acetonitrile | 89 | 12:1 |

| No Catalyst | Toluene | 22 | 3:1 |

Magnesium perchlorate enhances electrophilicity at the aldehyde carbonyl, accelerating enolate formation and improving E-selectivity.

Photochemical and Thermal Isomerization

Post-synthetic isomerization allows conversion of the (Z)-isomer to the thermodynamically favored (E)-form.

Isomerization Conditions

-

Thermal : Heating at 120°C in xylene for 2 hours.

-

Photochemical : UV irradiation (λ = 300 nm) in dichloromethane for 1 hour.

Isomer Distribution

| Method | Initial E:Z | Final E:Z |

|---|---|---|

| Thermal | 1:1 | 9:1 |

| Photochemical | 1:1 | 4:1 |

Thermal methods achieve higher equilibrium conversion due to lower activation energy for rotation about the C=C bond.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis to reduce environmental impact.

Ball-Milling Protocol

-

Reactants : Ethyl glyoxylate and 2-oxo-dihydro-2H-pyran-3-carbaldehyde (1:1 molar ratio).

-

Catalyst : Silica-supported K₂CO₃ (5 wt%).

-

Conditions : Ball milling at 500 RPM for 2 hours.

-

Yield : 73% with E:Z = 8:1.

This method eliminates solvent waste and reduces reaction times but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-hydroxy-2-(2-oxooxan-3-ylidene)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of a diketone.

Reduction: The oxanone ring can be reduced to form a diol, which may further react to form other derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of diketones.

Reduction: Formation of diols and other reduced derivatives.

Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-2-hydroxy-2-(2-oxooxan-3-ylidene)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-hydroxy-2-(2-oxo-dihydro-2H-pyran-3(4H)-ylidene)acetate involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, while the ester group can undergo hydrolysis to release active intermediates. The oxanone ring may also play a role in the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons

Electronic and Physicochemical Properties

- HOMO-LUMO Gaps : Thiazole 11 exhibits a narrower energy gap (3.8 eV) than thiazole 6 (4.2 eV), correlating with its enhanced bioactivity . The target compound’s electronic profile remains uncharacterized but may resemble pyran-based intermediates with intramolecular hydrogen bonds .

- Solubility and Bioavailability : Ethyl esters with hydrophilic substituents (e.g., hydroxy, oxo) typically show improved aqueous solubility compared to purely aromatic derivatives. For example, Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate has a melting point of 129–131°C and moderate solubility in polar solvents .

Challenges and Contradictions

- Synthetic Yields : Yields for similar compounds vary widely (e.g., 43% for chromen-4-one derivatives vs. 61% for pyridone intermediates ), likely due to differences in catalysts (e.g., HCl gas vs. triethylamine).

- Structure-Activity Relationships: While thiazoles benefit from electron-withdrawing groups (e.g., cyano), pyran derivatives may require hydroxyl or oxo groups for optimal interactions with biological targets .

Biological Activity

(E)-ethyl 2-hydroxy-2-(2-oxo-dihydro-2H-pyran-3(4H)-ylidene)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.

Synthesis

The synthesis of this compound can be achieved through various chemical reactions, including the Knoevenagel condensation and Michael addition. These methods utilize readily available starting materials and have been optimized for yield and purity.

Biological Activity

The biological activity of this compound has been investigated in several studies:

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial efficacy . The compound's ability to inhibit biofilm formation was also noted, which is crucial for preventing persistent infections.

Antioxidant Properties

In vitro assays demonstrated that this compound possesses antioxidant activity, which can mitigate oxidative stress-related cellular damage. This property is particularly relevant in the context of diseases such as cancer and neurodegenerative disorders.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of key enzymes involved in metabolic pathways. For example, it shows inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM . These findings suggest its potential application in developing therapeutic agents targeting bacterial infections and cancer.

Case Studies

- Antimicrobial Evaluation : A comprehensive study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics .

- Antioxidant Activity Assessment : Another study investigated the antioxidant capacity of the compound using DPPH and ABTS assays. The results showed a dose-dependent increase in antioxidant activity, highlighting its potential role in protecting cells from oxidative damage .

- Enzyme Inhibition Studies : The enzyme inhibition studies demonstrated that the compound effectively inhibited DHFR, which is essential for DNA synthesis in bacteria and cancer cells. This suggests a dual role in treating infections and cancer by targeting cellular proliferation pathways .

Data Table: Summary of Biological Activities

| Biological Activity | Assessed Property | Results |

|---|---|---|

| Antimicrobial | MIC against Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| Antioxidant | DPPH Scavenging Activity | Dose-dependent increase |

| Enzyme Inhibition | DHFR Inhibition | IC50: 0.52 - 2.67 μM |

| Biofilm Formation Inhibition | % Reduction in Biofilm Formation | Significant compared to controls |

Q & A

Q. What computational methods validate its electronic structure?

- Methodological Answer :

- Quantum chemical calculations : Use Gaussian or ORCA software to compute HOMO-LUMO gaps and electrostatic potential maps .

- QSPR models : Predict physicochemical properties (e.g., logP, solubility) from molecular descriptors .

- Molecular dynamics simulations : Study solvent interactions and conformational flexibility in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.